7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine

Catalog No.
S988004
CAS No.
1032650-41-1
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine

CAS Number

1032650-41-1

Product Name

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine

IUPAC Name

7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H

InChI Key

MSHYYIJDYMVONW-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)Br

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)Br
  • Chemical Building Block

    Due to the presence of a pyrrolo[3,2-d]pyrimidine ring system, 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine may be of interest as a building block in the synthesis of more complex molecules for medicinal chemistry research [, ]. The pyrrolo[3,2-d]pyrimidine ring system is present in various bioactive molecules [].

  • Further Research Areas

    The bromo and chloro substituents on the molecule could potentially provide opportunities for further functionalization and development of targeted therapeutics []. However, more research is required to determine specific activities and applications.

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine is a heterocyclic compound characterized by a pyrrolo-pyrimidine framework. This compound features a bromine atom at the 7-position and a chlorine atom at the 4-position of the pyrrolo ring. Its molecular formula is C₇H₅BrClN₅, and it has a molar mass of approximately 232.49 g/mol. The compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structure which allows for various chemical modifications.

There is no current information on the mechanism of action of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine. If this compound exhibits any biological activity, its mechanism of action would need to be elucidated through specific research.

  • No data is available on the safety or hazards associated with 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine. Due to the presence of halogen atoms, it is advisable to handle any unknown compound with caution, assuming potential reactivity.

Future Research Directions

  • Synthesis and characterization of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine.
  • Investigation of its chemical reactivity and potential for further functionalization.
  • Evaluation of its biological activity, if any, and exploration of its mechanism of action.

Overall

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine is a relatively under-investigated compound. While its specific properties and applications remain unknown, its structural class suggests potential for further exploration in medicinal chemistry.

Note:

  • : Although a search identified a similar compound, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, it highlights the importance of verifying the ring numbering and substituent positions for accurate analysis.
, including:

  • Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the generation of various derivatives that may exhibit different biological activities.
  • Coupling Reactions: It can engage in coupling reactions with other organic compounds to synthesize more complex molecules.

Research indicates that 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine exhibits promising biological activities. It has shown potential as an anticancer agent and may also possess antimicrobial properties. The specific mechanisms of action are still under investigation, but its structural features suggest that it could interact with various biological targets, including enzymes and receptors involved in disease pathways.

The synthesis of 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine typically involves multi-step processes. One common method includes:

  • Starting Material: Begin with 7-bromo-3,5-dihydropyrrolo[3,2-D]pyrimidin-4-one.
  • Reagent Addition: Treat the starting material with trichlorophosphate at elevated temperatures (around 115°C) for several hours.
  • Final Steps: Subsequent reactions with potassium salts can yield the target compound with a reported yield of up to 93% .

This compound has several applications, particularly in:

  • Drug Development: Due to its biological activity, it is being explored as a lead compound for developing new pharmaceuticals.
  • Organic Synthesis: It serves as an important intermediate in synthesizing other complex organic molecules and pharmaceuticals .
  • Dyes and Pigments: Its unique structure allows it to be utilized in dye synthesis, contributing to the development of new coloring agents.

Studies on the interactions of 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine with biological macromolecules are ongoing. Preliminary data suggest that it may bind effectively to certain enzymes or receptors, influencing their activity. Further research is required to elucidate these interactions fully and understand their implications for therapeutic applications.

Several compounds share structural similarities with 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidineMethyl group at position 5Potentially different biological activity due to methyl substitution
5H-Pyrrolo[3,2-d]pyrimidin-4-oneLacks halogen substituentsMay exhibit different reactivity patterns
7-Iodo-4-chloro-5H-pyrrolo[3,2-D]pyrimidineIodine instead of bromineDifferent electronic properties affecting reactivity
7-Bromo-4-fluoro-5H-pyrrolo[3,2-D]pyrimidineFluorine instead of chlorinePotentially enhanced lipophilicity and bioavailability

These compounds highlight the uniqueness of 7-bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine in terms of its halogen substituents and potential applications in drug discovery and development. Each variant offers distinct chemical properties that can influence their respective biological activities and synthetic utility.

XLogP3

2.1

Wikipedia

7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Dates

Modify: 2023-08-16

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